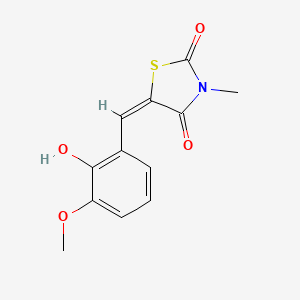
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research applications. ThT is a thiazole-based compound that has a high affinity for beta-sheet structures, making it a useful tool for studying amyloid fibril formation.
Wirkmechanismus
ThT has a high affinity for beta-sheet structures, which are commonly found in amyloid fibrils. ThT binds to beta-sheet structures through hydrophobic interactions and hydrogen bonding, resulting in an increase in fluorescence intensity. The fluorescence intensity of ThT is directly proportional to the amount of beta-sheet structures present, making it a useful tool for monitoring amyloid fibril formation.
Biochemical and Physiological Effects:
ThT is a relatively safe compound and has no known biochemical or physiological effects. ThT has been shown to be non-toxic to cells at concentrations commonly used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
ThT has several advantages in laboratory experiments, including its high sensitivity and selectivity for beta-sheet structures, its ease of use, and its compatibility with various experimental conditions. However, ThT has some limitations, such as its inability to distinguish between different types of beta-sheet structures and its potential interference with other fluorescent dyes.
Zukünftige Richtungen
There are several future directions for the use of ThT in scientific research. One potential direction is the development of ThT-based assays for the detection and quantification of amyloid fibrils in biological samples. Another direction is the use of ThT in the development of therapeutic agents for the treatment of amyloid-related diseases. Additionally, ThT can be used in the development of new imaging techniques for the visualization of beta-sheet structures in vivo.
Wissenschaftliche Forschungsanwendungen
ThT has been widely used in scientific research applications, particularly in the field of protein misfolding and aggregation. ThT is commonly used to monitor the formation of amyloid fibrils, which are associated with many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ThT can also be used to study the aggregation of other proteins, such as prions and islet amyloid polypeptide.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(15)9(18-12(13)16)6-7-4-3-5-8(17-2)10(7)14/h3-6,14H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARSWVHQAZRTMA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4750981.png)
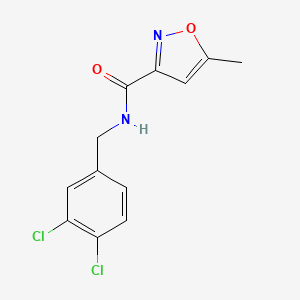
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
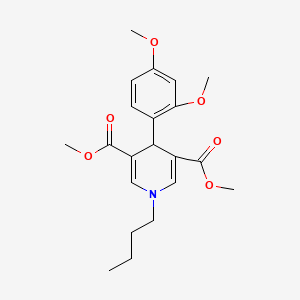
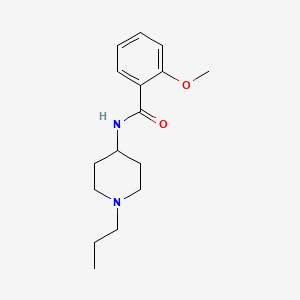
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)
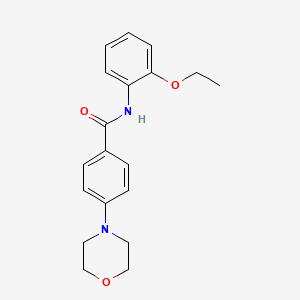

![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)
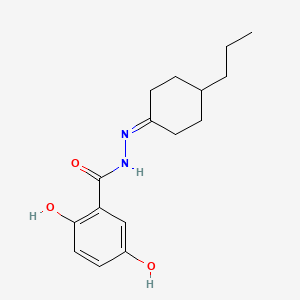
![N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751076.png)